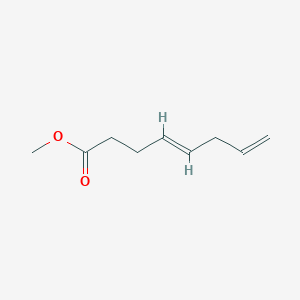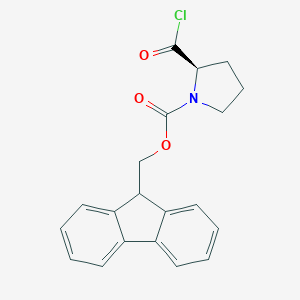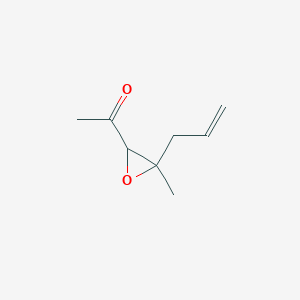
1-(3-Methyl-3-prop-2-enyloxiran-2-yl)ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3-Methyl-3-prop-2-enyloxiran-2-yl)ethanone, also known as MVE, is a chemical compound that has been the subject of scientific research in recent years. MVE is a ketone that is commonly used in organic synthesis and has been found to have potential applications in various fields, including medicine, agriculture, and industry.
Mécanisme D'action
The mechanism of action of 1-(3-Methyl-3-prop-2-enyloxiran-2-yl)ethanone is not fully understood. However, researchers believe that it works by inhibiting the activity of certain enzymes that are involved in cell growth and proliferation. 1-(3-Methyl-3-prop-2-enyloxiran-2-yl)ethanone has also been found to induce apoptosis, or programmed cell death, in cancer cells.
Effets Biochimiques Et Physiologiques
1-(3-Methyl-3-prop-2-enyloxiran-2-yl)ethanone has been found to have a number of biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes, such as cyclooxygenase-2 (COX-2) and lipoxygenase (LOX), which are involved in inflammation. 1-(3-Methyl-3-prop-2-enyloxiran-2-yl)ethanone has also been found to have antioxidant activity, which may help to protect cells from damage caused by free radicals.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 1-(3-Methyl-3-prop-2-enyloxiran-2-yl)ethanone in lab experiments is that it is relatively easy to synthesize and purify. It is also stable under a wide range of conditions, which makes it a useful reagent in organic synthesis. However, one limitation of using 1-(3-Methyl-3-prop-2-enyloxiran-2-yl)ethanone is that it can be toxic at high concentrations. Care must be taken when handling 1-(3-Methyl-3-prop-2-enyloxiran-2-yl)ethanone to avoid exposure to the skin and eyes.
Orientations Futures
There are many potential future directions for research on 1-(3-Methyl-3-prop-2-enyloxiran-2-yl)ethanone. One area of interest is the development of new anticancer drugs based on 1-(3-Methyl-3-prop-2-enyloxiran-2-yl)ethanone. Researchers are also exploring the use of 1-(3-Methyl-3-prop-2-enyloxiran-2-yl)ethanone in agriculture as a natural pesticide. Additionally, 1-(3-Methyl-3-prop-2-enyloxiran-2-yl)ethanone may have potential applications in the development of new materials, such as polymers and resins. Further research is needed to fully understand the properties and potential applications of 1-(3-Methyl-3-prop-2-enyloxiran-2-yl)ethanone.
In conclusion, 1-(3-Methyl-3-prop-2-enyloxiran-2-yl)ethanone is a chemical compound that has been the subject of scientific research for its potential applications in various fields. It is a ketone that is commonly used in organic synthesis and has been found to have antifungal, antibacterial, and anticancer properties. 1-(3-Methyl-3-prop-2-enyloxiran-2-yl)ethanone has also been found to inhibit the activity of certain enzymes and has antioxidant activity. While there are advantages to using 1-(3-Methyl-3-prop-2-enyloxiran-2-yl)ethanone in lab experiments, care must be taken to avoid exposure to high concentrations of the compound. Future research on 1-(3-Methyl-3-prop-2-enyloxiran-2-yl)ethanone may lead to the development of new drugs, pesticides, and materials.
Méthodes De Synthèse
1-(3-Methyl-3-prop-2-enyloxiran-2-yl)ethanone can be synthesized through the reaction of 3-methyl-2-buten-1-ol with epichlorohydrin in the presence of a base catalyst. The resulting product is then purified through distillation or chromatography.
Applications De Recherche Scientifique
1-(3-Methyl-3-prop-2-enyloxiran-2-yl)ethanone has been studied extensively for its potential applications in the field of medicine. Researchers have found that 1-(3-Methyl-3-prop-2-enyloxiran-2-yl)ethanone has antifungal, antibacterial, and anticancer properties. It has been shown to inhibit the growth of various types of cancer cells, including breast, prostate, and lung cancer cells. 1-(3-Methyl-3-prop-2-enyloxiran-2-yl)ethanone has also been found to have antiviral activity against the influenza virus.
Propriétés
Numéro CAS |
189170-25-0 |
|---|---|
Nom du produit |
1-(3-Methyl-3-prop-2-enyloxiran-2-yl)ethanone |
Formule moléculaire |
C8H12O2 |
Poids moléculaire |
140.18 g/mol |
Nom IUPAC |
1-(3-methyl-3-prop-2-enyloxiran-2-yl)ethanone |
InChI |
InChI=1S/C8H12O2/c1-4-5-8(3)7(10-8)6(2)9/h4,7H,1,5H2,2-3H3 |
Clé InChI |
LJZXTLQMEDDURT-UHFFFAOYSA-N |
SMILES |
CC(=O)C1C(O1)(C)CC=C |
SMILES canonique |
CC(=O)C1C(O1)(C)CC=C |
Synonymes |
Ethanone, 1-[3-methyl-3-(2-propenyl)oxiranyl]- (9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



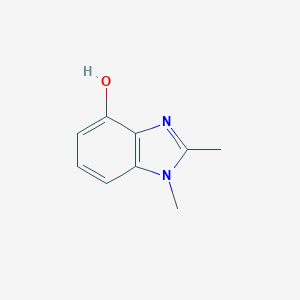
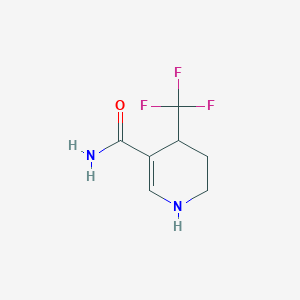
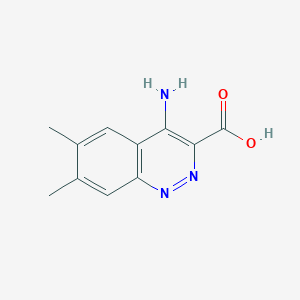
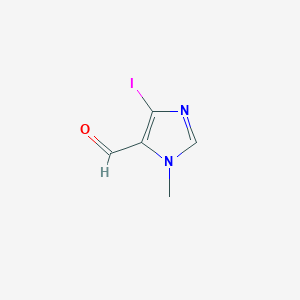
![(5-ethoxy-3-methyl-3H-imidazo[4,5-b]pyridin-2-yl)methanol](/img/structure/B63868.png)
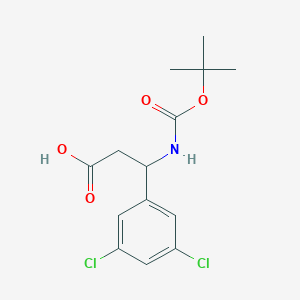
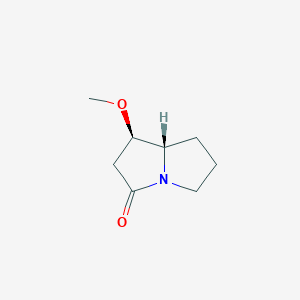
![5-Azido-8-methyl-6-nitro-1,3-diphenylpyrido[2,3-d]pyrimidine-2,4,7-trione](/img/structure/B63873.png)
![(3S)-7-methyl-2,3-dihydro-1H-pyrrolo[1,2-a]benzimidazol-3-ol](/img/structure/B63875.png)
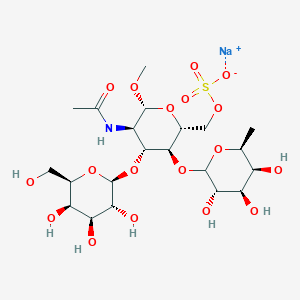
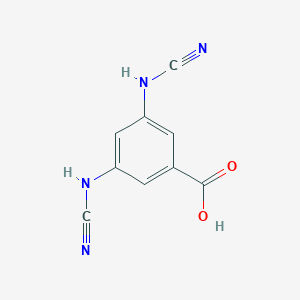
![3-(Benzo[d]thiazol-2-yl)oxazolidin-2-one](/img/structure/B63884.png)
